Iridium(IV) iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

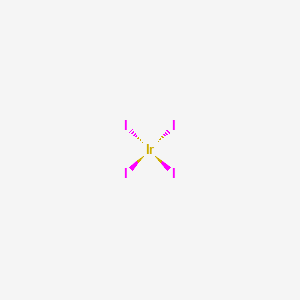

Iridium(IV) iodide is a binary chemical compound of iridium and iodide with the chemical formula IrI4 . It participates in the investigations in platinum metal group electrochemistry .

Synthesis Analysis

Iridium(IV) iodide can be obtained by reacting dipotassium hexachloroiridate or hexachloroiridic acid with an aqueous solution of potassium iodide .Molecular Structure Analysis

The molecular formula of Iridium(IV) iodide is I4Ir . It forms black crystals .Chemical Reactions Analysis

Iridium(IV) iodide can be used as a catalyst in organic chemistry . It also participates in the carbonylation of higher alcohols to linear or branched chain carboxylic acids .Physical And Chemical Properties Analysis

Iridium(IV) iodide is a black powder that is insoluble in water . It has a melting point of 100 °C .科学的研究の応用

Platinum Metal Group Electrochemistry

Iridium(IV) iodide is used in the investigations of platinum metal group electrochemistry. It participates in various reactions within this field, contributing to the understanding and development of electrochemical processes .

Catalyst in Organic Chemistry

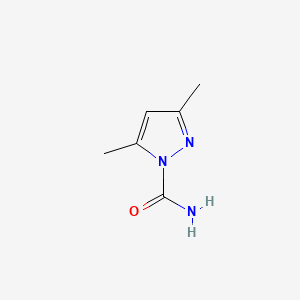

This compound acts as a catalyst for the carbonylation of higher alcohols to linear or branched chain carboxylic acids, showcasing its versatility in facilitating organic transformations .

Synthesis and Characterization Techniques

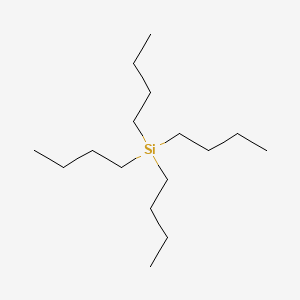

Iridium(IV) iodide is involved in the synthesis and characterization of materials, utilizing techniques such as XPS, STEM, Differential Reflectance Infrared Fourier Transform, and XAS .

Transformation of Organic Compounds

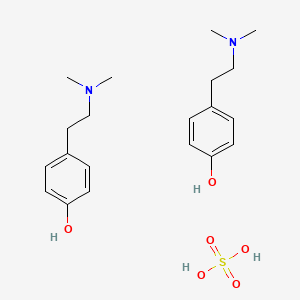

It has been used in the transformation of methylparaben by aqueous permanganate in the presence of iodide, which involves kinetic modeling and the formation of iodinated aromatic products .

Catalytic Applications in Energy Solutions

Iridium plays a significant role as a catalyst in artificial photosynthesis and hydrogen production, which are crucial for addressing energy problems .

Iodoalkylation of Alkynes

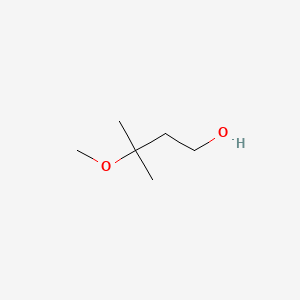

The compound is also used in the direct synthesis of alkenyl iodides via indium-catalyzed iodoalkylation of alkynes with alcohols and aqueous HI .

Safety and Hazards

作用機序

Target of Action

Iridium(IV) iodide is a binary chemical compound of iridium and iodide . It is primarily used as a catalyst in organic chemistry . The primary targets of Iridium(IV) iodide are the reactions it catalyzes in various chemical processes .

Mode of Action

It is known that it interacts with its targets (the reactants in the chemical reactions it catalyzes) to lower the activation energy of the reaction, thereby speeding up the reaction rate .

Biochemical Pathways

The specific biochemical pathways affected by Iridium(IV) iodide depend on the particular reactions it is used to catalyze. As a catalyst, it can be involved in a wide variety of chemical reactions, each with its own unique set of biochemical pathways .

Result of Action

The molecular and cellular effects of Iridium(IV) iodide’s action are primarily seen in the acceleration of the chemical reactions it catalyzes. By lowering the activation energy of these reactions, Iridium(IV) iodide allows them to proceed more quickly, which can have a variety of downstream effects depending on the specific reaction .

Action Environment

The action of Iridium(IV) iodide can be influenced by various environmental factors. For example, its solubility can be affected by the presence of certain solvents . Additionally, its stability and efficacy as a catalyst can be influenced by factors such as temperature and pressure .

特性

IUPAC Name |

tetraiodoiridium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4HI.Ir/h4*1H;/q;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUWLOZTIYBNKB-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Ir](I)(I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I4Ir |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iridium(IV) iodide | |

CAS RN |

7790-45-6 |

Source

|

| Record name | Iridium iodide (IrI4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium iodide (IrI4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。